molecular formula C26H38O7 B093209 Retinyl beta-glucuronide CAS No. 16639-19-3

Retinyl beta-glucuronide

Katalognummer: B093209
CAS-Nummer: 16639-19-3
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: IYHVRAMISWFIRU-GMBUFXMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retinyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A. It is regarded as a detoxification product of retinoic acid but plays several roles in the functions of vitamin A. This compound can serve as a source of retinoic acid and may act as a vehicle for the transport of retinoic acid to target tissues . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Retinyl beta-glucuronide can be synthesized in vitro by incubating rat liver microsomes with uridinediphosphoglucuronic acid and either retinol or retinoic acid . The reaction conditions typically involve the presence of specific enzymes that facilitate the glucuronidation process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar enzymatic processes on a larger scale, utilizing bioreactors and controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form retinoic acid.

    Reduction: It can be reduced back to retinol under certain conditions.

    Substitution: The glucuronide moiety can be substituted with other functional groups through enzymatic or chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.

    Reduction: Reducing agents such as sodium borohydride or enzymatic reductases are used.

    Substitution: Enzymes like beta-glucuronidase can facilitate the substitution reactions.

Major Products:

    Oxidation: Retinoic acid.

    Reduction: Retinol.

    Substitution: Various glucuronide derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Retinyl beta-glucuronide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

    Retinoic Acid: A direct metabolite of retinol with similar biological activities but higher potential for side effects.

    Retinol: The alcohol form of vitamin A, which can be converted to retinoic acid or retinyl beta-glucuronide.

    Retinyl Palmitate: An ester form of vitamin A used in skincare products.

Uniqueness: this compound is unique in its ability to serve as both a detoxification product and a source of retinoic acid. It offers therapeutic benefits similar to retinoic acid but with reduced side effects, making it a valuable compound for medical and cosmetic applications .

Biologische Aktivität

Retinyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically derived from all-trans retinoic acid (RA). It is recognized for its role in the detoxification of retinoic acid, as well as its potential therapeutic applications due to its unique biological activities. This article explores the pharmacokinetics, biological functions, and therapeutic implications of RAG, supported by data tables and case studies.

Pharmacokinetics of this compound

RAG is formed in the body through the conjugation of RA with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases. This process is crucial for regulating the levels of retinoic acid and minimizing toxicity. Studies have shown that RAG can be detected in serum and tissues following administration of RA, indicating its role as a significant metabolite.

Table 1: Pharmacokinetic Properties of RAG

ParameterValue
BioavailabilityHigh (up to 79% yield)
Major MetaboliteRetinoic Acid (RA)
Serum Concentration1.5 - 5.1 ng/ml
Conversion RateRapid in vitamin A-deficient rats

RAG retains biological activity after glucuronidation, which allows it to stimulate growth and differentiation in various cell lines. Notably, it has been shown to be effective in treating skin conditions such as acne without the adverse effects commonly associated with retinoic acid.

Case Studies

  • Acne Treatment : A clinical trial demonstrated that topically applied RAG was comparable in efficacy to retinoic acid for acne treatment but resulted in fewer side effects. Patients reported significant improvement in acne lesions after a treatment period of eight weeks .
  • Vitamin A Deficiency : In a study involving vitamin A-deficient rats, RAG was administered orally, leading to a rapid conversion to retinoic acid within hours. This highlights RAG's potential as a therapeutic agent for addressing vitamin A deficiency .

Table 2: Summary of Biological Effects of RAG

Biological EffectObservations
Cell Growth StimulationInduces differentiation in cell lines
Acne TreatmentComparable efficacy to retinoic acid
Vitamin A ReserveActs as a source for retinoic acid

Safety and Toxicology

RAG is considered less toxic than its parent compound, retinoic acid. Topical applications have shown minimal teratogenic effects, suggesting that RAG can be a safer alternative for dermatological therapies . However, further research is needed to fully understand its long-term safety profile.

Table 3: Toxicological Profile of RAG

ParameterFindings
TeratogenicityVariable; dependent on administration mode
Side EffectsFewer than retinoic acid
Long-term SafetyRequires further investigation

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHVRAMISWFIRU-GMBUFXMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinyl beta-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16639-19-3
Record name Retinylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinyl beta-glucuronide
Reactant of Route 2
Retinyl beta-glucuronide
Reactant of Route 3
Retinyl beta-glucuronide
Reactant of Route 4
Retinyl beta-glucuronide
Reactant of Route 5
Retinyl beta-glucuronide
Reactant of Route 6
Retinyl beta-glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.